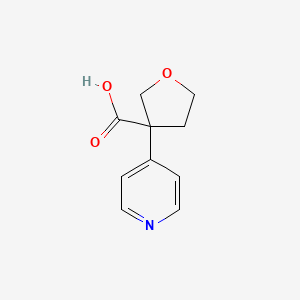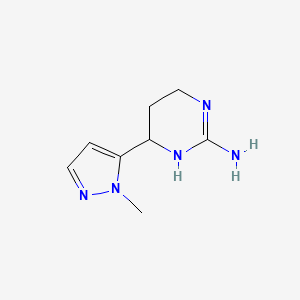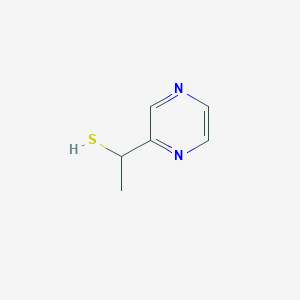
3-(Pyridin-4-yl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)oxolane-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3 It features a pyridine ring attached to an oxolane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)oxolane-3-carboxylic acid typically involves the reaction of pyridine derivatives with oxolane intermediates. One common method is the cyclization of pyridine-4-carboxylic acid with oxirane under acidic conditions to form the oxolane ring. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the oxolane ring but shares the pyridine and carboxylic acid functionalities.
Oxolane-3-carboxylic acid: Contains the oxolane ring and carboxylic acid group but lacks the pyridine ring.
Pyrrolidine-3-carboxylic acid: Features a pyrrolidine ring instead of an oxolane ring.
Uniqueness
3-(Pyridin-4-yl)oxolane-3-carboxylic acid is unique due to the combination of the pyridine and oxolane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-pyridin-4-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(3-6-14-7-10)8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2,(H,12,13) |
InChI Key |
VHDQXZYSEOCKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)











![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)

